molecular formula C20H22FN3 B5301695 5-fluoro-1-methyl-2-{[2-(2-pyridinyl)-1-piperidinyl]methyl}-1H-indole

5-fluoro-1-methyl-2-{[2-(2-pyridinyl)-1-piperidinyl]methyl}-1H-indole

Cat. No. B5301695
M. Wt: 323.4 g/mol
InChI Key: AKNBBGXHCILCJG-UHFFFAOYSA-N
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Description

5-fluoro-1-methyl-2-{[2-(2-pyridinyl)-1-piperidinyl]methyl}-1H-indole, also known as 5F-MDMB-PICA, is a synthetic cannabinoid that belongs to the indole family. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis. The compound was first synthesized in 2014 and has since gained popularity as a recreational drug and research chemical.

Mechanism of Action

5-fluoro-1-methyl-2-{[2-(2-pyridinyl)-1-piperidinyl]methyl}-1H-indole exerts its effects by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This leads to the activation of various signaling pathways, including the G-protein-coupled receptor (GPCR) signaling pathway. The activation of these pathways results in the modulation of neurotransmitter release and the regulation of various physiological processes.
Biochemical and Physiological Effects:
5-fluoro-1-methyl-2-{[2-(2-pyridinyl)-1-piperidinyl]methyl}-1H-indole has been shown to have a wide range of biochemical and physiological effects. These include the modulation of pain perception, the regulation of appetite, and the modulation of mood and affect. The compound has also been shown to have immunomodulatory effects and to modulate the activity of various enzymes and ion channels.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-fluoro-1-methyl-2-{[2-(2-pyridinyl)-1-piperidinyl]methyl}-1H-indole in laboratory experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to investigate the specific effects of synthetic cannabinoids on these receptors without the confounding effects of other compounds. However, one limitation of using 5-fluoro-1-methyl-2-{[2-(2-pyridinyl)-1-piperidinyl]methyl}-1H-indole in laboratory experiments is its potential for toxicity and adverse effects, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 5-fluoro-1-methyl-2-{[2-(2-pyridinyl)-1-piperidinyl]methyl}-1H-indole and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids with improved pharmacological properties and reduced toxicity. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the brain and other organs. Finally, there is a need for more research on the potential therapeutic applications of synthetic cannabinoids for the treatment of various medical conditions.

Synthesis Methods

5-fluoro-1-methyl-2-{[2-(2-pyridinyl)-1-piperidinyl]methyl}-1H-indole can be synthesized through a multistep process involving the reaction of indole with piperidine and pyridine. The final product is obtained through a fluorination reaction using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

Scientific Research Applications

5-fluoro-1-methyl-2-{[2-(2-pyridinyl)-1-piperidinyl]methyl}-1H-indole has been used extensively in scientific research to investigate the pharmacological properties of synthetic cannabinoids. Studies have shown that the compound has a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of pain, appetite, and mood. The compound has also been used to study the effects of synthetic cannabinoids on the cardiovascular system and the immune system.

properties

IUPAC Name

5-fluoro-1-methyl-2-[(2-pyridin-2-ylpiperidin-1-yl)methyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3/c1-23-17(13-15-12-16(21)8-9-19(15)23)14-24-11-5-3-7-20(24)18-6-2-4-10-22-18/h2,4,6,8-10,12-13,20H,3,5,7,11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNBBGXHCILCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C=C1CN3CCCCC3C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-1-methyl-2-{[2-(2-pyridinyl)-1-piperidinyl]methyl}-1H-indole

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